4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Vue d'ensemble

Description

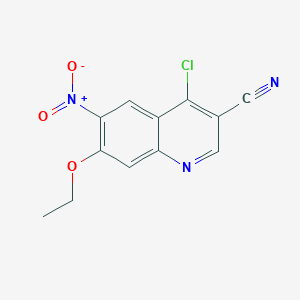

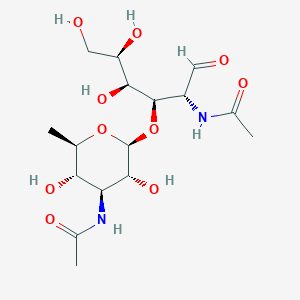

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a chemical compound with the molecular formula C12H8ClN3O3 . It is used in the synthesis of an antitumor agent, neratinib .

Synthesis Analysis

The synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline involves several steps. One of the key steps is the reaction of 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoine with a chlorine-substituting reagent to obtain 4-Chloro-3-cyano-7-ethoxy-6-N-acetylquinoline .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline consists of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 277.663 Da .Chemical Reactions Analysis

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is involved in the synthesis of the antitumor agent, neratinib . The exact chemical reactions that it undergoes during this process are not specified in the available resources.Physical And Chemical Properties Analysis

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a yellow powder . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique

Antitumor Research

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline has been investigated for its potential as an antitumor agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s unique structure may interfere with tumor growth pathways, making it a promising candidate for further investigation in cancer therapy .

Synthesis of Neratinib (N390090)

Neratinib, an FDA-approved tyrosine kinase inhibitor, is used in the treatment of HER2-positive breast cancer. Interestingly, 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline serves as an intermediate in the synthesis of neratinib. This underscores its importance in pharmaceutical research and drug development .

Pesticide Intermediates

In the field of agriculture, this compound plays a role as an intermediate in the synthesis of pesticides. Specifically, it contributes to the production of insecticides and herbicides. Its favorable insecticidal and herbicidal activities make it valuable for crop protection .

Chemical Synthesis and Methodology

Researchers have employed 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline as a building block in organic synthesis. Its unique reactivity allows for the creation of more complex molecules. For instance, it can participate in cyclization reactions to form heterocyclic compounds .

Biological Probes and Fluorescent Labels

Due to its fluorescent properties, this compound has been used as a biological probe in cellular imaging studies. Researchers label specific cellular components with derivatives of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline to visualize their localization and behavior within living cells .

Photophysical Studies

Scientists have investigated the photophysical properties of this compound. Its absorption and emission spectra provide insights into its behavior under different light conditions. Such studies contribute to our understanding of its electronic structure and potential applications in optoelectronics .

Mécanisme D'action

Target of Action

It is used in the synthesis of the antitumor agent, neratinib , which is known to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases .

Mode of Action

As a precursor to neratinib, it may contribute to the inhibition of egfr and her-2 kinases, which are involved in cell proliferation and survival .

Biochemical Pathways

As a precursor to neratinib, it may indirectly affect the pathways regulated by egfr and her-2 kinases, including cell proliferation, survival, and differentiation .

Pharmacokinetics

As a precursor to neratinib, it may contribute to the pharmacokinetic profile of the final drug .

Result of Action

As a precursor to neratinib, it may contribute to the inhibition of egfr and her-2 kinases, leading to decreased cell proliferation and survival .

Action Environment

As a precursor to neratinib, it may contribute to the drug’s sensitivity to environmental factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCUBEZCMHJCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451854 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline | |

CAS RN |

214476-09-2 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

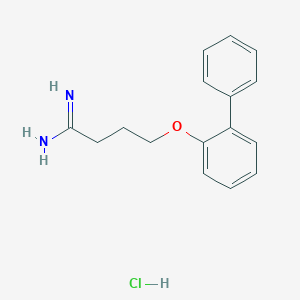

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)